3-Butoxypropane-1,2-diol;nitric acid

Description

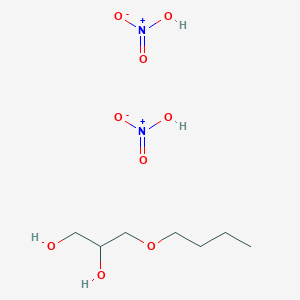

3-Butoxypropane-1,2-diol (CAS 624-52-2) is a glycol ether derivative with the molecular formula C₇H₁₆O₃. It features a butoxy group (-O-C₄H₉) attached to the 3-position of a propane-1,2-diol backbone. This structure confers amphiphilic properties, making it useful in surfactants, lubricants, and pharmaceutical formulations . Key physical properties include a boiling point of 270.3°C, density of 1.016 g/cm³, and a flash point of 117.2°C .

Nitric acid (HNO₃) is a strong mineral acid commonly used in chemical synthesis, explosives, and as a nitrating agent.

Properties

CAS No. |

62908-46-7 |

|---|---|

Molecular Formula |

C7H18N2O9 |

Molecular Weight |

274.23 g/mol |

IUPAC Name |

3-butoxypropane-1,2-diol;nitric acid |

InChI |

InChI=1S/C7H16O3.2HNO3/c1-2-3-4-10-6-7(9)5-8;2*2-1(3)4/h7-9H,2-6H2,1H3;2*(H,2,3,4) |

InChI Key |

TVFUHVTWBVSYEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butoxypropane-1,2-diol can be synthesized through the reaction of 1,2-propanediol with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-butoxypropane-1,2-diol involves the continuous flow process where 1,2-propanediol and butanol are mixed in a reactor with an acid catalyst. The reaction mixture is heated, and the product is continuously removed and purified to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butoxypropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Halides or other substituted compounds.

Scientific Research Applications

3-Butoxypropane-1,2-diol has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It is used in the preparation of various biological compounds.

Medicine: It is investigated for its potential use in drug formulations.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butoxypropane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1,2-diol (Propylene Glycol)

- Molecular Formula : C₃H₈O₂

- Key Differences :

- Polarity : Propane-1,2-diol is more hydrophilic due to its shorter alkyl chain, enhancing solubility in water and use in food, cosmetics, and antifreeze .

- Metabolism : Metabolized via hepatic alcohol dehydrogenase to lactic acid, posing low toxicity .

- Applications : Widely used as a humectant and solvent, unlike 3-butoxypropane-1,2-diol, which is niche in surfactants and lubricants .

Ethane-1,2-diol (Ethylene Glycol)

- Molecular Formula : C₂H₆O₂

- Key Differences :

- Toxicity : Ethane-1,2-diol is highly toxic, metabolizing to oxalic acid, which causes renal failure. This limits its use compared to safer propane-1,2-diol derivatives .

- Function : Primarily used in antifreeze and industrial solvents, contrasting with 3-butoxypropane-1,2-diol’s role in specialty lubricants .

3-Monochloropropane-1,2-diol (3-MCPD)

- Molecular Formula : C₃H₇ClO₂

- Key Differences: Toxicity: 3-MCPD is a carcinogenic byproduct formed during food processing (e.g., oil refining), unlike non-toxic 3-butoxypropane-1,2-diol . Regulatory Status: Subject to strict limits in foodstuffs, whereas 3-butoxypropane-1,2-diol is industrially regulated .

Butane-1,2-diol and Other Diols

Functional and Industrial Comparisons

Table 1: Comparative Properties of Selected Diols

Table 2: Metabolic Pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.